N-(4-chlorophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide
Description
This compound features a pyrido[2,3-d]pyrimidine core substituted with methoxy (5-position) and methyl (1- and 6-positions) groups, along with a 2,4-dioxo moiety. The N-(4-chlorophenyl)acetamide side chain is attached at the 3-position of the heterocyclic system.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-8-20-16-14(15(10)27-3)17(25)23(18(26)22(16)2)9-13(24)21-12-6-4-11(19)5-7-12/h4-8H,9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRVEHSKFMSVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021822507, also known as F2094-0110 or N-(4-chlorophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key protein in the outer mitochondrial membrane, playing a crucial role in controlling the passage of metabolites and ions in and out of the mitochondria.
Mode of Action
AKOS021822507 acts as a VDAC inhibitor , reducing channel conductance. It inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis. This interaction with VDAC and the subsequent changes can have significant implications for cellular energy metabolism and apoptosis.
Biochemical Pathways
By inhibiting VDAC, AKOS021822507 could potentially disrupt the normal flow of metabolites and ions, affecting energy production and other mitochondrial functions. This disruption could also influence the intrinsic pathway of apoptosis, given the role of cytochrome C release in this process.
Result of Action
The molecular and cellular effects of AKOS021822507’s action primarily involve the modulation of mitochondrial function and the regulation of apoptosis . By inhibiting VDAC, AKOS021822507 can alter mitochondrial metabolite and ion flux, potentially impacting energy production and other mitochondrial-dependent cellular processes. Additionally, by preventing cytochrome C release, AKOS021822507 can inhibit the intrinsic pathway of apoptosis, potentially promoting cell survival under certain conditions.
Biological Activity
N-(4-chlorophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure comprising a pyrido[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl and 5-methoxy groups enhances its pharmacological profile.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Moderate to Strong Activity : Compounds with similar structural motifs have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt cellular processes .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Many derivatives have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease .
- Urease Inhibition : The compound also shows significant urease inhibitory activity, which can be beneficial in managing urease-related infections .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Properties : Research has highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms .
- Anti-inflammatory Effects : Some studies report anti-inflammatory activity linked to similar compounds. This effect is crucial for developing treatments for inflammatory diseases .
- Pharmacological Profiles : The pharmacological behavior of compounds incorporating the sulfamoyl functionality indicates their broad therapeutic potential across various disease states .
Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and spectral differences between the target compound and analogs from the evidence:
Key Findings and Analysis
Structural Diversity: The target compound’s pyrido[2,3-d]pyrimidine core distinguishes it from thieno- or pyrazolo-pyrimidine analogs (e.g., ). The methoxy group at position 5 may enhance solubility compared to methyl or chloro substituents in other derivatives . The N-(4-chlorophenyl)acetamide group is structurally analogous to dichlorophenyl or nitro-phenyl acetamide moieties in related compounds, which often influence receptor binding .
Synthetic Efficiency :
- Yields for analogs vary widely (19–80%), with higher yields observed for simpler dihydropyrimidine derivatives (e.g., 80% in ). The target compound’s synthesis would likely require optimization due to its complex substitution pattern.
Thermal Stability :
- Melting points correlate with molecular complexity and intermolecular interactions. The chromen-pyrazolo-pyrimidine hybrid in exhibits exceptional thermal stability (302–304°C), likely due to aromatic stacking and hydrogen bonding.
Spectral Signatures :
- IR and NMR data for acetamide derivatives consistently show C=O stretches near 1,700 cm$^{-1}$ and NH signals at δ >10 ppm in DMSO-d$_6$ . The target compound’s methoxy group would likely produce a distinct singlet near δ 3.8–4.0 in $^1$H-NMR.
Biological Implications :
- While biological data for the target compound are unavailable, analogs with chloro-/nitro-phenyl acetamide groups exhibit antiproliferative activity (e.g., ). The 5-methoxy group may reduce cytotoxicity compared to electron-withdrawing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
